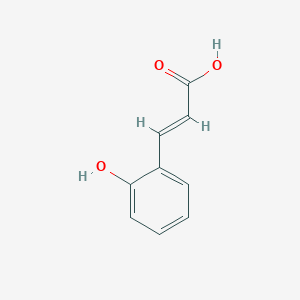
2-Hydroxycinnamic acid
Overview
Description
trans-2-Hydroxycinnamic acid: is an organic compound belonging to the class of hydroxycinnamic acids These compounds are characterized by a cinnamic acid structure where the benzene ring is hydroxylatedIt is known for its potential antioxidant properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
2-Hydroxycinnamic acid, also known as o-Coumaric acid, is a natural phenolic compound that has been found to interact with various targets. It is known to act as a potent antioxidant , and it has been shown to inhibit the growth of Mycobacterium tuberculosis . It also exhibits activity against HIV/SARS-CoV S pseudovirus .
Mode of Action
The mode of action of this compound is primarily through its antioxidant properties. It acts as a chain-breaking antioxidant, scavenging free radicals through its hydrogen or electron donating capacity . This ability to donate electrons and stabilize the resulting phenoxyl radical within its structure is key to its antioxidant activity .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is known to play a key role in the biosynthesis of more complex phenolic systems . It is also involved in the phenylpropanoids bioconversion pathways, which are important in the context of biorefineries . In prokaryotes, this compound catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of this compound is considered low, which can impair its administration by the oral route . The apparent permeability coefficient (Papp) values suggest that this compound is moderately absorbed . Simulated proteolytic digestibility revealed a low release of this compound from proteins, which decreases the availability of its free forms for absorption .
Result of Action
The primary result of this compound’s action is the minimization of oxidative damage, which helps maintain cellular homeostasis and protect vital cellular components from harm . It has been suggested that this compound exhibits anti-cancer effects by inhibiting the growth of cancer cells and reducing oxidative stress . It also has antimicrobial and anti-diabetic effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under stressful conditions, the levels of this compound and its derivatives increase in plants to withstand environmental stresses . They regulate physiological processes by acting as signaling molecules that regulate gene expression and biochemical pathways . The mechanism of action used by this compound involves minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm .
Biochemical Analysis
Biochemical Properties
2-Hydroxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the phenylalanine and tyrosine pathway, where Phenylalanine ammonia lyase (PAL) and 4-coumarate CoA ligase (4CL) are essential enzymes for its biosynthesis . It contributes to many developmental processes as well as plant responses against biotic and abiotic stress responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in adipose tissues, this compound derivatives inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in obese animals .
Molecular Mechanism
The mechanism of action of this compound involves minimization of oxidative damage to maintain cellular homeostasis and protect vital cellular components from harm . It acts as a powerful antioxidant and thus protects against diseases associated with oxidative stress and genotoxicity, mainly by scavenging a variety of reactive oxygen species (ROS) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in the phenylalanine and tyrosine pathway . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it affects its localization or accumulation .
Subcellular Localization
It is suggested that it is mostly located in the subcellular compartments such as vacuole, cell wall or within the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Hydroxycinnamic acid can be synthesized through several methods. One common method involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base to form cinnamic acid, which is then hydroxylated to produce trans-2-hydroxycinnamic acid . Another method involves the Knoevenagel condensation of salicylaldehyde with malonic acid, followed by decarboxylation .
Industrial Production Methods: Industrial production of trans-2-hydroxycinnamic acid typically involves the use of optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and controlled reaction conditions to facilitate the hydroxylation of cinnamic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: trans-2-Hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted hydroxycinnamic acids.
Scientific Research Applications
trans-2-Hydroxycinnamic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the formulation of cosmetics and food additives due to its antioxidant properties
Comparison with Similar Compounds
Comparison: trans-2-Hydroxycinnamic acid is unique due to its specific hydroxylation pattern on the benzene ring, which influences its antioxidant properties. Compared to other hydroxycinnamic acids like p-coumaric acid and caffeic acid, trans-2-hydroxycinnamic acid exhibits distinct reactivity and biological activity. For instance, caffeic acid has two hydroxyl groups, which may enhance its antioxidant capacity compared to trans-2-hydroxycinnamic acid .
Properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOWTIHVNWZYFI-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Record name | o-coumaric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/O-coumaric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883240 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or beige powder; [Acros Organics MSDS], Solid | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
614-60-8 | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-hydroxycinnamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01650 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trans-2-Hydroxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYCINNAMIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AU5FZB9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 2-hydroxycinnamic acid?
A1: Research suggests that this compound exhibits various biological activities, including:
- Antioxidant Activity: It can scavenge free radicals, such as DPPH, ABTS, and superoxide radicals, protecting cells from oxidative damage. [, , , , ]
- Antimicrobial Activity: Studies show inhibitory effects against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. [, , , ]
- Antifungal Activity: It exhibits antifungal properties against certain fungi, such as Aspergillus flavus. []
- Anti-Inflammatory Activity: Research suggests potential anti-inflammatory effects, although the specific mechanisms require further investigation. [, ]
- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, including inhibiting amyloid-β protein (Aβ) aggregation, a key factor in Alzheimer's disease. []
Q2: How does this compound exert its antibacterial effects?
A2: While the exact mechanisms are still under investigation, in silico studies suggest that this compound might interact with bacterial proteins involved in essential processes like protein synthesis. For instance, molecular docking studies indicate strong binding affinities to bacterial DNA gyrase, a key enzyme for DNA replication. []
Q3: Can bacteria develop resistance to this compound?
A3: Interestingly, research suggests that antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), do not develop resistance to this compound even after continuous exposure to subinhibitory concentrations in vitro. This finding highlights its potential as an alternative antimicrobial agent. []
Q4: Does this compound affect cellular processes in bacteria?
A4: Yes, proteomic analyses of MRSA exposed to subinhibitory concentrations of this compound reveal alterations in the expression of proteins involved in various cellular processes, including:
Q5: How is this compound metabolized in the body?
A5: While detailed pharmacokinetic studies are limited, evidence suggests that this compound undergoes various metabolic transformations. In rats, it has been identified as a metabolite after oral administration of Jiao-Tai-Wan, a traditional Chinese medicine. Metabolic processes involved include demethylation, hydroxylation, reduction, methylation, and conjugation with glucuronide or sulfate. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C9H8O3, and its molecular weight is 164.16 g/mol.
Q7: What spectroscopic data are available for this compound?
A7: Spectroscopic techniques like HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and GC-MS (Gas Chromatography-Mass Spectrometry) are commonly employed to identify and quantify this compound in various matrices. These techniques provide information about its retention time, UV-Vis absorbance spectrum, and mass fragmentation pattern. [, , , ]
Q8: Does this compound have any unique chemical reactivity?
A8: A notable chemical reaction involving this compound is its ability to form a bicyclic acyloxyphosphorane when reacted with methyl diphenylphosphinite. [] This reaction highlights its potential as a building block for synthesizing more complex molecules.
Q9: What are the potential applications of this compound?
A9: Due to its diverse biological activities, this compound holds promise for various applications, including:
- Food Industry: It can be used as a natural preservative and antioxidant in food products. []
- Pharmaceuticals: Its antimicrobial, anti-inflammatory, and neuroprotective properties make it a potential candidate for developing new drugs. [, , ]
Q10: Are there any specific examples of this compound being used in formulations?
A10: While direct applications are still under development, research suggests that this compound is a constituent of various natural products with known medicinal properties. For example, it is found in:
- Honey: Stingless bee honey (Tetragonula travancorica), known for its anticancer properties, contains this compound. []
- Propolis: This bee product, known for its antioxidant and antimicrobial properties, has been found to contain this compound. []
- Traditional Medicines: Jiao-Tai-Wan, a traditional Chinese medicine used to treat type 2 diabetes, contains this compound as a metabolite after oral administration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


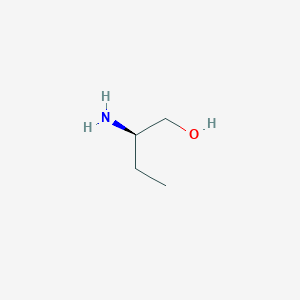
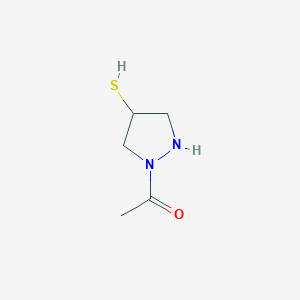
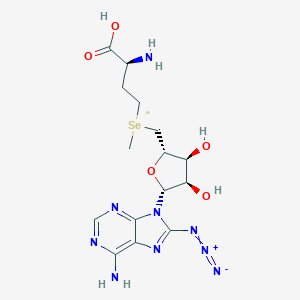

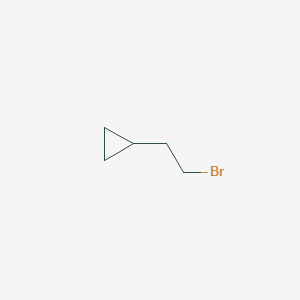
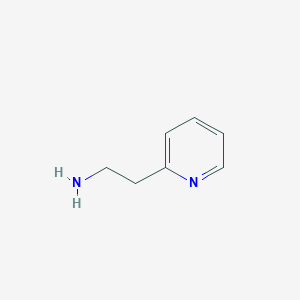
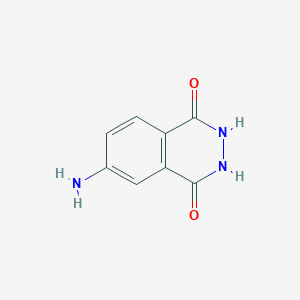
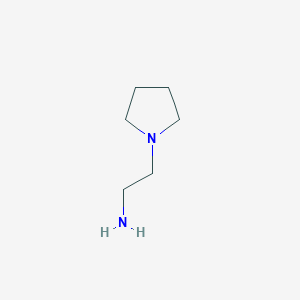

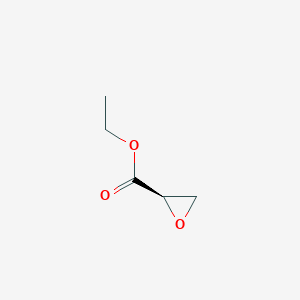
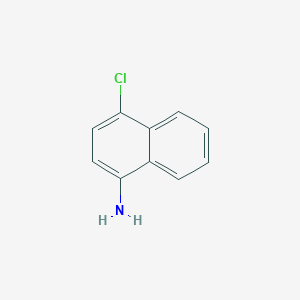
![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)
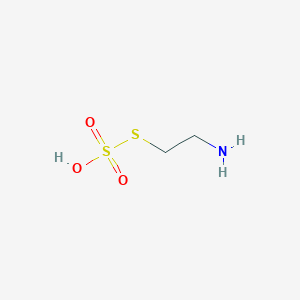
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
